N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJYXCRDKLEIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N5O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a versatile, heterotrifunctional linker molecule designed for advanced applications in bioconjugation, chemical biology, and drug development. This reagent incorporates three key chemical moieties: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) dye for sensitive detection, and a carboxylic acid for stable amide bond formation. The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its application.

Core Properties and Chemical Structure

This compound is engineered for sequential or orthogonal conjugation strategies. The azide allows for specific ligation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules. The fluorescein tag enables real-time monitoring and visualization of the conjugation process and the final labeled product.

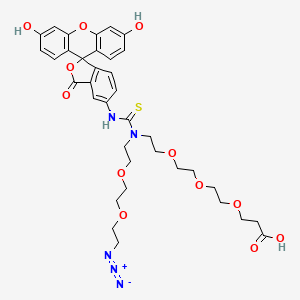

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citation(s) |

| Chemical Formula | C36H41N5O12S | [1][2] |

| Molecular Weight | 767.8 g/mol | [1][2] |

| CAS Number | 2086689-04-3 | [1][2] |

| Purity | >95% | [1][2] |

| Appearance | Orange/Yellow Solid | [3] |

| Solubility | Soluble in DMSO, DMF, and water | [4] |

| Excitation Wavelength | ~494 nm | [4][5] |

| Emission Wavelength | ~521 nm | [4][5] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][4] |

Experimental Protocols

Detailed methodologies for the two primary conjugation reactions involving this linker are provided below. These are representative protocols and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide group on the linker to an alkyne-modified biomolecule (e.g., a peptide or protein).

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

-

Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand solution (50 mM in water)

-

Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

Aminoguanidine solution (100 mM in water)

-

Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Dimethylsulfoxide (DMSO)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Dissolve the alkyne-modified biomolecule in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL).

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified biomolecule solution.

-

This compound stock solution (use a 2 to 10-fold molar excess over the alkyne).

-

Aminoguanidine solution (final concentration ~5 mM).[6]

-

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. Add this catalyst solution to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.[6][7]

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[6]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by fluorescence.

-

Purification: Purify the resulting fluorescently labeled conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and copper catalyst.

Protocol 2: Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

-

This compound

-

Amine-containing biomolecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dimethylformamide (DMF) or DMSO

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMF or DMSO to a stock concentration of 10 mg/mL.

-

Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[8]

-

-

Activation of Carboxylic Acid:

-

Conjugation to Amine:

-

Immediately add the activated linker solution to the amine-containing biomolecule in the Coupling Buffer. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point.[8]

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[2]

-

Purification: Purify the conjugate using appropriate methods such as dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.

Logical and Experimental Workflows

The trifunctional nature of this linker allows for a structured, multi-step conjugation strategy, as depicted in the following workflow.

Caption: Workflow for sequential amide coupling and click chemistry.

Applications in Research and Drug Development

The unique combination of functionalities in this compound makes it a valuable tool in several research areas:

-

PROTAC® Development: It can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein ligand and an E3 ligase ligand, while allowing for visualization and tracking of the final compound.[9]

-

Fluorescent Labeling: This reagent is ideal for the fluorescent labeling of peptides, proteins, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other imaging applications.[10]

-

Probe Development: It facilitates the construction of multifunctional probes for diagnostic and imaging studies, where one part of the probe can be attached via amide coupling and another via click chemistry, with the fluorescein acting as a reporter.[1]

-

Drug Delivery: The fluorescent tag is useful for monitoring the cellular uptake, distribution, and stability of drug delivery systems and antibody-drug conjugates (ADCs).[1]

This technical guide provides a foundational understanding of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.

References

- 1. Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescein PEG, mPEG-FITC [nanocs.net]

- 4. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]

- 10. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to the Synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a heterobifunctional linker valuable in bioconjugation and drug delivery. This molecule incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) moiety for fluorescent labeling and detection, and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances water solubility and reduces steric hindrance.[1][2][3][4][5]

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure the selective modification of the starting materials. The proposed pathway begins with a commercially available, differentially protected amine-containing PEG building block, followed by sequential conjugation of the fluorescein and azido-PEG moieties, and concluding with the deprotection of the carboxylic acid group.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow.

References

A Technical Guide to the Photophysical Properties of Fluorescein-PEG Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965), a xanthene dye, is a widely utilized fluorophore in biological research and drug development due to its high absorptivity, excellent fluorescence quantum yield, and biocompatibility.[1] Conjugation of fluorescein to polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, further enhances its utility by improving aqueous solubility, reducing immunogenicity, and minimizing non-specific interactions.[2][3] These fluorescein-PEG derivatives are pivotal in a range of applications, including in vivo imaging, drug delivery, and biosensing.[2][4] This guide provides an in-depth overview of the core photophysical properties of fluorescein-PEG derivatives, detailed experimental protocols for their characterization, and visualizations of their application in cellular imaging and interaction studies.

Photophysical Properties

The photophysical characteristics of fluorescein are sensitive to its molecular environment, including solvent polarity, pH, and conjugation to other molecules.[5][6] PEGylation can influence these properties, primarily by affecting the local environment of the fluorescein moiety.

Spectral Characteristics

Fluorescein-PEG derivatives typically exhibit an absorption maximum (λ_abs_) in the blue region of the visible spectrum and an emission maximum (λ_em_) in the green region. These values are generally consistent across various derivatives with different PEG chain lengths and terminal functional groups.

| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | Solvent/Conditions |

| Fluorescein | 498 | 517 | - |

| Fluorescein | 493.5, 460 | 515 | 0.01 M NaOH[5] |

| Fluorescein | 490 | - | pH > 7[6] |

| FITC-PEG-Amine | 494 | 521 | -[2] |

| FITC-PEG-COOH | 494 | 521 | -[7] |

| Fluorescein-PEG6-Amine | 494 | 517 | -[8] |

| FITC-PEG-NHS | 495 | 515-520 | -[9] |

| Fluorescein-PEG/SWNT | 495 | 517 | PBS, pH 7.4[4] |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of photon emission after absorption, while the fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state. Both are crucial parameters for assessing the performance of a fluorescent probe. The conjugation of PEG can enhance these properties by providing a protective, hydrophilic shell around the fluorophore, which can reduce quenching and other non-radiative decay pathways.[10]

Table 2: Photophysical Properties of Fluorescein Derivatives

| Derivative | Quantum Yield (Φ_f_) | Lifetime (τ_f_) (ns) | Solvent/Conditions |

| Fluorescein | 0.97 | - | Basic ethanol[11] |

| Fluorescein | 0.925 ± 0.015 | ~4.0 | 0.1 N NaOH(aq) |

| Fluorescein | - | 4.0 | 37 °C, pH 7.35[12] |

| Fluorescein Glucuronide | - | 2.3 | 37 °C, pH 7.35[12] |

| 5-Carboxyfluorescein | 0.75 | 4.10 | Water/10 mM PBS[13] |

| 6-Carboxyfluorescein | 0.75 | 4.15 | Water/10 mM PBS[13] |

| Fluorescein-labeled peptide (short linker) | - | Improved with long linker | Solution[10] |

| Fluorescein-labeled peptide ((PEG)10 linker) | Improved | Improved | Solution[10] |

| FITC-labeled PNIPAAm | - | Varies with temp. | PBS, pH 7.4[14] |

Experimental Protocols

Accurate determination of photophysical properties is essential for the evaluation of fluorescent probes. Standardized protocols for measuring fluorescence quantum yield and lifetime are described below.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[15][16][17]

1. Materials and Instrumentation:

- Fluorometer: A steady-state fluorescence spectrometer capable of recording corrected emission spectra.

- UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

- Cuvettes: 1 cm path length quartz cuvettes.

- Standard: A fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., fluorescein in 0.1 M NaOH, Φ_f_ = 0.925).

- Solvent: A high-purity solvent in which both the sample and standard are soluble and stable.

2. Procedure:

- Prepare Stock Solutions: Prepare stock solutions of the fluorescein-PEG derivative and the standard in the chosen solvent.

- Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

- Measure Fluorescence Emission:

- Set the excitation wavelength on the fluorometer.

- Record the corrected fluorescence emission spectrum for each solution.

- Integrate the area under the emission curve for each spectrum.

- Data Analysis:

- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

- Determine the slope of the linear fit for both plots.

- Calculate the quantum yield of the sample (Φ_s_) using the following equation:

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[18][19][20]

1. Materials and Instrumentation:

- TCSPC System: Comprising a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

- Sample Holder: A temperature-controlled cuvette holder.

- Cuvettes: 1 cm path length quartz cuvettes.

- Scattering Solution: A solution for measuring the instrument response function (IRF), such as a dilute suspension of non-dairy creamer or silica (B1680970) nanoparticles in water.

2. Procedure:

- Sample Preparation: Prepare a dilute solution of the fluorescein-PEG derivative in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.

- Instrument Setup:

- Select an excitation wavelength that corresponds to the absorption maximum of the sample.

- Set the emission wavelength to the maximum of the fluorescence spectrum.

- Adjust the instrument parameters (e.g., repetition rate of the light source, data acquisition time) to optimize signal-to-noise.

- Measure Instrument Response Function (IRF): Replace the sample with the scattering solution and acquire the IRF. The IRF represents the time response of the instrument itself.

- Measure Fluorescence Decay: Replace the scattering solution with the sample and acquire the fluorescence decay curve.

- Data Analysis:

- The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

- Use deconvolution software to fit the experimental decay curve to a multi-exponential decay model, taking the IRF into account. The fitting will yield the fluorescence lifetime(s) (τ_f_) and their relative amplitudes.

Visualizations of Applications

Fluorescein-PEG derivatives are extensively used to visualize and probe biological processes. The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling pathway applications.

Cellular Uptake and Trafficking Workflow

Fluorescently labeled molecules are powerful tools for studying the mechanisms of cellular internalization and subsequent intracellular transport.[3][21][22]

References

- 1. Fluorescence spectroscopy of individual semiconductor nanoparticles in different ethylene glycols - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00443D [pubs.rsc.org]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dailab.stanford.edu [dailab.stanford.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra [ouci.dntb.gov.ua]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 9. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]

- 10. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omlc.org [omlc.org]

- 12. Time-resolved fluorescence properties of fluorescein and fluorescein glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Time-resolved fluorescence and fluorescence anisotropy of fluorescein-labeled poly(N-isopropylacrylamide) incorporated in polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. chem.uci.edu [chem.uci.edu]

- 18. osti.gov [osti.gov]

- 19. chemistry.montana.edu [chemistry.montana.edu]

- 20. Time-resolved fluorescence spectroscopy facilitates medical research [spie.org]

- 21. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Tri-Functional Core of Modern Bioconjugation: A Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action and applications of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a heterotrifunctional chemical linker. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core functionalities of this reagent, offers detailed experimental protocols for its use, and presents quantitative data to illustrate its utility in various bioconjugation strategies.

Core Mechanism of Action

This compound is a versatile molecule engineered with three distinct functional moieties, each playing a critical role in its mechanism of action. These components are an azide (B81097) group, a fluorescein (B123965) reporter, and a terminal carboxylic acid, all interconnected by flexible polyethylene (B3416737) glycol (PEG) spacers.[1] This trifunctional nature allows for a sequential and controlled approach to labeling and conjugating a wide range of biomolecules.

-

Azide Group for Bioorthogonal "Click" Chemistry : The terminal azide group (N₃) is the cornerstone of this linker's ability to participate in bioorthogonal "click" chemistry reactions.[2] Specifically, it readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkynes or strained cyclooctynes (like DBCO or BCN), respectively.[1] These reactions are highly efficient, specific, and biocompatible, forming a stable triazole linkage under mild conditions.[2] This functionality is paramount for attaching the linker to modified proteins, nucleic acids, or small molecules with high precision.

-

Carboxylic Acid for Amide Bond Formation : The terminal carboxylic acid (-COOH) provides a classical route for conjugation to primary amines (-NH₂) found in proteins and peptides (e.g., the side chain of lysine (B10760008) residues). Through the use of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or HATU, the carboxylic acid is converted to a more reactive intermediate that readily forms a stable amide bond with amine-containing molecules.[1][3]

-

Fluorescein Moiety for Detection : The integrated fluorescein molecule serves as a robust fluorescent reporter.[1] With an excitation maximum around 494 nm and an emission maximum around 517 nm, it allows for the direct visualization and quantification of the conjugated biomolecule through techniques such as fluorescence microscopy, flow cytometry, and spectrophotometry.[4]

-

PEG Spacers for Enhanced Properties : The PEG2 and PEG3 linkers confer several advantageous properties. They increase the overall hydrophilicity and solubility of the molecule and its conjugates in aqueous buffers.[5][6] Furthermore, the flexible PEG chains reduce steric hindrance between the conjugated molecules and can improve the pharmacokinetic profiles of resulting bioconjugates by reducing immunogenicity and increasing circulation half-life.[5][6]

Key Applications and Experimental Workflows

The unique trifunctional structure of this compound makes it an invaluable tool in various advanced life science applications, including targeted drug delivery, proteomics, and cellular imaging.

Dual-Functional Bioconjugation Workflow

This molecule enables a two-step, orthogonal conjugation strategy. For instance, a small molecule drug containing an alkyne group can first be "clicked" to the azide moiety of the linker. Subsequently, the carboxylic acid on the other end of the linker can be activated to conjugate the entire drug-linker complex to the amine groups on a targeting antibody, creating a fluorescently-tagged Antibody-Drug Conjugate (ADC).

Fluorescent Labeling of Proteins for Cellular Imaging

In a common experimental workflow, a protein of interest (POI) can be metabolically labeled with an alkyne-containing unnatural amino acid. Cells are then fixed, permeabilized, and treated with this compound. The azide group of the linker reacts with the alkyne-modified protein via click chemistry, resulting in a fluorescently tagged POI that can be visualized by microscopy.

Application in PROTAC and ADC Development

This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][7][8] The linker connects a target-binding ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic drug to an antibody (in ADCs), with the fluorescein serving as a valuable tool for tracking the conjugate's distribution and cellular uptake.[7][9]

Quantitative Data Summary

Table 1: Impact of PEG Linkers on Antibody-Drug Conjugate (ADC) Properties (Data is illustrative, based on analogous systems)

| Conjugate Feature | No PEG Linker | With PEG Linker (e.g., 10kDa) | Fold Change | Reference |

| Pharmacokinetics | ||||

| Half-life (in vivo) | Base | ~11.2x longer | +1020% | [10] |

| Efficacy & Toxicity | ||||

| In vitro Cytotoxicity (IC₅₀) | Base | ~22x higher (reduced cytotoxicity) | -95.5% | [10] |

| Maximum Tolerated Dose (MTD) | Base | >4x higher | +300% | [10] |

| Tumor Inhibition Rate | 41.38% | 65.07% | +57% | [10] |

Table 2: Influence of Linker Composition on PROTAC Performance (Data is illustrative, based on analogous systems)

| PROTAC Linker Type | Degradation Max (Dₘₐₓ) | Degradation Conc. (DC₅₀) | Permeability (cm s⁻¹) | Reference |

| PEG-based Linker | 65-70% | 250-300 nM | 1.1 x 10⁻⁷ | [11] |

| Alkyl-based Linker | >90% | <100 nM | Varies | [11] |

Note: The choice of linker (e.g., PEG vs. alkyl) significantly impacts the physicochemical properties and biological activity of PROTACs, affecting degradation efficiency and cell permeability.[11]

Experimental Protocols

The following are generalized protocols for the use of this compound. Note: These protocols should be optimized for specific applications.

Protocol for Amine Conjugation via EDC/NHS Chemistry

Objective: To conjugate the carboxylic acid moiety of the linker to a primary amine on a protein.

Materials:

-

This compound

-

Protein with primary amines (e.g., antibody in PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

-

Conjugation Buffer: PBS (Phosphate-Buffered Saline, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Desalting column for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an organic solvent (e.g., DMSO) and then dilute into Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

-

-

Conjugation to Protein:

-

Immediately add the activated linker solution to the protein solution in Conjugation Buffer. A molar ratio of 10-20 moles of linker per mole of protein is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add quenching solution to a final concentration of 50-100 mM to quench the reaction by consuming unreacted NHS-esters. Incubate for 30 minutes.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the protein-containing fractions. The success of the conjugation can be confirmed by UV-Vis spectroscopy (protein at 280 nm, fluorescein at ~494 nm) and SDS-PAGE.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide moiety of the linker to an alkyne-modified biomolecule.

Materials:

-

Azide-functionalized linker (e.g., the product from Protocol 4.1)

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (or other reducing agent like THPTA)

-

TBTA or other copper-chelating ligand (optional, to improve efficiency and reduce cell toxicity)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions: 10 mM CuSO₄ in water, 100 mM sodium ascorbate in water (freshly prepared), and 10 mM TBTA in DMSO.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-modified biomolecule in the Reaction Buffer.

-

Add the reagents in the following order, vortexing gently after each addition:

-

TBTA (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 50 µM)

-

Sodium ascorbate (to a final concentration of 1 mM)

-

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method for the biomolecule of interest (e.g., dialysis, desalting column, or HPLC) to remove the copper catalyst and excess reagents.

-

Conclusion

This compound is a powerful and versatile chemical tool that streamlines the process of creating complex bioconjugates. Its trifunctional design enables orthogonal conjugation strategies, fluorescent tracking, and improved physicochemical properties. This makes it an ideal reagent for developing next-generation therapeutics like ADCs and PROTACs, as well as for advanced bio-imaging and diagnostic applications. The protocols and data presented in this guide provide a framework for the effective implementation of this linker in a variety of research and development settings.

References

- 1. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]

- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 9. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Excitation and Emission Spectra of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

This technical guide provides an in-depth overview of the spectral properties of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, a heterobifunctional linker containing a fluorescein (B123965) dye. This document is intended for researchers, scientists, and drug development professionals utilizing this molecule for applications such as bioconjugation, bioorthogonal labeling, and fluorescence-based detection.

Introduction

This compound is a versatile chemical tool that integrates a fluorescent reporter (fluorescein), a bioorthogonal handle (azide), and a reactive group for conjugation (carboxylic acid), all connected through polyethylene (B3416737) glycol (PEG) spacers.[1][2] The PEG linkers enhance solubility and reduce steric hindrance.[2] The fluorescein moiety allows for sensitive detection in various biological and chemical systems. Understanding its excitation and emission characteristics is crucial for designing and interpreting fluorescence-based experiments.

The core fluorescent component of this molecule is fluorescein. The spectral properties of this compound are therefore primarily determined by the fluorescein fluorophore. The azide (B81097) and PEG components are not expected to significantly alter the fundamental excitation and emission wavelengths of fluorescein.

Spectral Properties

The fluorescence of fluorescein is characterized by a distinct excitation and emission profile. The maximum excitation and emission wavelengths can exhibit slight variations depending on the solvent environment and pH.

Table 1: Excitation and Emission Maxima of Fluorescein Derivatives

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | ~498 | [3][4] |

| Emission Maximum | ~517 | [3][4] |

Note: These values are for the fluorescein core and are the expected approximate maxima for this compound.

Experimental Protocol for Spectral Measurement

The following provides a generalized protocol for determining the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

3.1. Materials and Reagents

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

Fluorescence spectrophotometer

3.2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

3.3. Measurement of Excitation Spectrum

-

Set the emission wavelength of the spectrophotometer to the expected emission maximum of fluorescein (~517 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

Record the fluorescence intensity at each excitation wavelength. The wavelength corresponding to the peak intensity is the excitation maximum.

3.4. Measurement of Emission Spectrum

-

Set the excitation wavelength of the spectrophotometer to the determined excitation maximum (~498 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength. The wavelength corresponding to the peak intensity is the emission maximum.

3.5. Instrument Settings

-

Excitation and Emission Slits: Set to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Scan Speed: A moderate scan speed should be used to ensure accurate data collection.

-

Detector Voltage: Adjust as necessary to obtain an optimal signal-to-noise ratio without saturating the detector.

Visualizations

Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent compound like this compound.

Caption: Workflow for determining fluorescence spectra.

Conceptual Signaling Pathway Application

This compound can be used to label and track biomolecules. For instance, the azide group can be coupled to an alkyne-modified protein via click chemistry. The following diagram illustrates a conceptual signaling pathway where a labeled protein interacts with a receptor.

Caption: Labeling and interaction of a target protein.

Logical Relationship of Components

The structure of this compound is designed for multifunctional applications. The diagram below shows the logical relationship between its core components.

Caption: Functional components of the molecule.

References

In-Depth Technical Guide to the Solubility of Azide-Fluorescein-PEG Linkers in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of azide-fluorescein-polyethylene glycol (PEG) linkers in aqueous buffers. Understanding the solubility of these critical reagents is paramount for their successful application in bioconjugation, drug delivery, and various bioanalytical assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biochemical pathways and workflows.

Introduction to Azide-Fluorescein-PEG Linkers

Azide-fluorescein-PEG linkers are heterobifunctional molecules that combine the specific reactivity of an azide (B81097) group, the fluorescent properties of fluorescein (B123965), and the biocompatibility and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for covalent conjugation to alkyne-modified biomolecules.[1] Fluorescein provides a readily detectable fluorescent signal for tracking and quantification. The PEG linker is crucial for improving the aqueous solubility of the often hydrophobic fluorescein moiety and for providing a flexible spacer arm that can reduce steric hindrance during conjugation.[1][2][3][4][5]

The solubility of these linkers is a critical parameter that influences their handling, storage, and performance in aqueous environments typical of biological experiments. Factors such as the length of the PEG chain and the pH and composition of the aqueous buffer can significantly impact their solubility.

Quantitative Solubility Data

The aqueous solubility of azide-fluorescein-PEG linkers is directly influenced by the length of the PEG spacer. Longer PEG chains generally impart greater hydrophilicity, leading to higher solubility in aqueous buffers. The fluorescein moiety itself is poorly soluble in water, but the conjugation with PEG overcomes this limitation.[6]

Below is a summary of available quantitative solubility data for various azide-fluorescein-PEG linkers in commonly used aqueous buffers.

| Linker | Aqueous Buffer | Temperature (°C) | Solubility |

| Fluorescein-PEG2-Azide | Phosphate-Buffered Saline (PBS) | Not Specified | ≥10 mg/mL |

| Fluorescein-PEG4-Azide | Phosphate-Buffered Saline (PBS) | Not Specified | >20 mg/mL |

| Azide-PEG-Fluorescein (various MW) | Water | Not Specified | Soluble |

| Azide-PEG-Azide (MW 20k) | Aqueous Buffer | Not Specified | Soluble |

| FITC-PEG-COOH (various MW) | Aqueous Buffer | Not Specified | Soluble |

Note: While many manufacturers state that their azide-fluorescein-PEG products are "soluble in water" or "soluble in aqueous buffers," specific quantitative data across a range of buffer types and pH values is often limited in publicly available datasheets.[3][7][8] The data presented here is based on available information and general principles of PEG chemistry. Researchers are encouraged to perform their own solubility tests for their specific applications and buffer systems.

Factors Influencing Solubility

PEG Chain Length

As demonstrated in the quantitative data table, the most significant factor influencing the aqueous solubility of these linkers is the length of the polyethylene glycol chain. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, rendering the entire molecule more soluble. A longer PEG chain provides more sites for hydration, thus increasing the overall solubility.

pH of the Aqueous Buffer

The fluorescence of the fluorescein moiety is known to be pH-dependent.[9][10][11] While this primarily affects its optical properties, the ionization state of the fluorescein molecule can also influence its solubility. At higher pH values, the phenolic hydroxyl and carboxylic acid groups of fluorescein are deprotonated, increasing its negative charge and potentially its interaction with water molecules. However, detailed quantitative studies on the pH-dependent solubility of the entire azide-fluorescein-PEG linker are not widely available. It is generally recommended to work within a pH range of 7.0-8.5 for optimal performance in bioconjugation reactions.

Buffer Composition

The composition of the aqueous buffer, including the type and concentration of salts, can also affect the solubility of PEGylated compounds. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of macromolecules. Therefore, it is advisable to test the solubility of the linker in the specific buffer that will be used for the downstream application.

Experimental Protocols for Determining Solubility

This section provides a detailed methodology for determining the aqueous solubility of azide-fluorescein-PEG linkers using the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a substance in a given solvent.[12][13][14][15][16] It involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials

-

Azide-fluorescein-PEG linker (solid form)

-

Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES)

-

Co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF))

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer or fluorescence plate reader

-

Pipettes and tips

-

Analytical balance

Detailed Protocol

-

Preparation of Stock Solution (Optional, for creating a standard curve):

-

Accurately weigh a small amount of the azide-fluorescein-PEG linker and dissolve it in a known volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

-

From this stock solution, prepare a series of dilutions in the aqueous buffer of interest to generate a standard curve for concentration determination.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid azide-fluorescein-PEG linker to a series of microcentrifuge tubes. A starting point could be to add 1-2 mg of the solid to 1 mL of the aqueous buffer.

-

Ensure that undissolved solid is visible at the bottom of the tube.

-

-

Equilibration:

-

Tightly cap the tubes and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Linker:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the supernatant at the maximum absorbance wavelength of fluorescein (around 494 nm) or its fluorescence emission at the maximum emission wavelength (around 517 nm).

-

Determine the concentration of the dissolved linker by comparing the measured absorbance or fluorescence to the standard curve generated in step 1. If a standard curve was not prepared, the concentration can be calculated using the Beer-Lambert law if the molar extinction coefficient of the linker is known.

-

-

Data Analysis:

-

The solubility is reported as the concentration of the dissolved linker in the saturated solution (e.g., in mg/mL or µM).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of azide-fluorescein-PEG linkers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC "click chemistry" reaction mechanism.

Experimental Workflow for Intracellular Protein Labeling

Caption: A typical workflow for labeling intracellular proteins.

G Protein-Coupled Receptor (GPCR) Internalization Pathway

Caption: Tracking GPCR internalization using a fluorescent ligand.

Conclusion

The aqueous solubility of azide-fluorescein-PEG linkers is a critical factor for their effective use in a wide range of biological research and drug development applications. This guide has provided a summary of the available quantitative solubility data, highlighting the positive correlation between PEG chain length and solubility. A detailed experimental protocol for determining solubility using the shake-flask method has been presented to enable researchers to validate solubility in their specific experimental contexts. Furthermore, the provided diagrams offer a clear visual representation of the key chemical reaction and biological workflows where these versatile linkers are employed. As the field of bioconjugation continues to advance, a thorough understanding of the physicochemical properties of these reagents will remain essential for innovation and success.

References

- 1. Fluorescein-PEG-azide | AxisPharm [axispharm.com]

- 2. dailab.stanford.edu [dailab.stanford.edu]

- 3. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]

- 4. Fluorescein-PEG2-azide, 1146195-72-3 | BroadPharm [broadpharm.com]

- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 6. Fluorescein-PEG2-azide - Ruixibiotech [ruixibiotech.com]

- 7. nanocs.net [nanocs.net]

- 8. Fluorescein PEG Azide, FITC-PEG-N3 [nanocs.net]

- 9. Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. It details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates its application in advanced research areas such as targeted protein degradation.

Core Properties and Specifications

This compound is a versatile chemical tool that integrates a bioorthogonal azide (B81097) handle, a fluorescent reporter (fluorescein), and a reactive carboxylic acid, all connected by polyethylene (B3416737) glycol (PEG) spacers.[1][2] This combination of functionalities makes it an invaluable reagent for a wide range of applications in biomedical research and drug development.[2] The PEG spacers enhance the molecule's solubility in aqueous solutions and provide flexibility, which is crucial for minimizing steric hindrance in complex biological systems.[2]

| Property | Value | Source(s) |

| Molecular Formula | C36H41N5O12S | [1][2][3] |

| Molecular Weight | 767.81 g/mol | [1][2][3] |

| CAS Number | 2086689-04-3 | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Excitation Maximum (Fluorescein) | ~494 nm | |

| Emission Maximum (Fluorescein) | ~517 nm |

Experimental Protocols

This molecule's utility stems from its two primary reactive groups: the azide and the carboxylic acid. The azide group allows for covalent modification using "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[2] The carboxylic acid can be readily coupled with primary amines to form stable amide bonds.[2][3]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the procedure for conjugating this compound to an alkyne-modified biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand

-

Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Dissolve the alkyne-modified biomolecule in the degassed reaction buffer to a desired concentration.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Add the copper-chelating ligand (TBTA or THPTA) to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Gently mix the components and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove unreacted reagents and byproducts by purifying the reaction mixture. For proteins, size-exclusion chromatography or dialysis against PBS is recommended.

-

Protocol 2: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

DMSO

-

Purification system

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

In a separate tube, dissolve EDC and NHS in the activation buffer to a final concentration of 100 mM each.

-

Add a 5 to 10-fold molar excess of the EDC/NHS solution to the dissolved this compound.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated this compound to the amine-containing molecule solution. The molar ratio should be optimized but typically ranges from a 5 to 20-fold molar excess of the activated linker.

-

Incubate the reaction mixture at room temperature for 2 hours to overnight with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution and incubating for 15 minutes.

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted materials.

-

Applications in Drug Development: PROTACs and Signaling Pathways

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The fluorescent nature of this linker allows for the tracking and visualization of the PROTAC molecule in cellular systems.

Experimental Workflow: Synthesis of a Fluorescent PROTAC

The following diagram illustrates a general workflow for the synthesis of a fluorescently labeled PROTAC using this compound.

Signaling Pathway: Targeting the PI3K/AKT/mTOR Pathway with PROTACs

Fluorescently labeled PROTACs can be instrumental in studying their effects on specific signaling pathways. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. PROTACs designed to target components of this pathway can be visualized to confirm cellular uptake and localization, while their downstream effects on protein levels are monitored.

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid (CAS: 2086689-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. This molecule incorporates three key chemical moieties: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) dye for sensitive detection, and a carboxylic acid for covalent amide bond formation. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility, making it a versatile tool in bioconjugation, drug delivery, and molecular imaging.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent properties across various suppliers. The key quantitative data are summarized below, providing researchers with the necessary information for experimental design and execution.

| Property | Value | Citation(s) |

| CAS Number | 2086689-04-3 | [1][2][3] |

| Molecular Formula | C₃₆H₄₁N₅O₁₂S | [1] |

| Molecular Weight | 767.81 g/mol | [3] |

| Purity | ≥95% | [3] |

| Appearance | Orange/Yellow Solid | |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [3] |

| Solubility | Soluble in anhydrous DMF and DMSO. | [3] |

| Fluorescein Ex/Em Max | ~495 nm / ~517 nm | [4][5] |

Key Applications

The unique tripartite structure of this linker enables its use in a variety of advanced scientific applications:

-

Bioorthogonal Labeling: The azide group allows for specific covalent attachment to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3]

-

Bioconjugation: This molecule serves as a bridge, linking a fluorescent reporter (fluorescein) to a target molecule through either the azide or the carboxylic acid functionality.[3]

-

PROTAC Synthesis: It can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2]

-

Probe Development: Its multifunctional nature is ideal for constructing sophisticated probes for use in diagnostic assays and imaging studies.[3]

-

Drug Delivery: The fluorescent tag facilitates the tracking and monitoring of drug conjugate uptake and distribution within biological systems.[3]

Experimental Protocols & Reaction Workflows

The utility of this compound is realized through three primary types of chemical reactions. Below are generalized protocols for each. Researchers should optimize these conditions for their specific substrates and experimental goals.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.

Protocol:

-

Preparation of Reactants:

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., water, DMSO, or a mixture).

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified molecule with a slight molar excess (1.1-1.5 equivalents) of the azide-fluorescein linker.

-

Add a copper(II) sulfate (B86663) solution (to a final concentration of ~1 mM).

-

Introduce a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species (to a final concentration of ~5 mM).

-

A copper-stabilizing ligand like THPTA or TBTA can be included to improve reaction efficiency and protect biomolecules.[6][7]

-

-

Incubation:

-

Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Purification:

-

Purify the resulting fluorescently labeled conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, ideal for use in living systems where copper toxicity is a concern. It utilizes a strained alkyne, such as DBCO or BCN, which reacts spontaneously with the azide.

Protocol:

-

Preparation of Reactants:

-

Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Dissolve this compound in DMSO to create a stock solution.

-

-

Reaction Setup:

-

Add the azide-fluorescein linker solution to the strained alkyne-containing molecule. A 5- to 20-fold molar excess of the azide linker is often used.[8]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to maintain the integrity of biomolecules.

-

-

Incubation:

-

Purification:

-

Remove excess unreacted azide-fluorescein linker via dialysis, size-exclusion chromatography, or spin filtration.

-

Amide Bond Formation via Carboxylic Acid

The terminal carboxylic acid can be coupled to primary amines on a target molecule to form a stable amide bond using carbodiimide (B86325) chemistry.

Protocol:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an anhydrous aprotic solvent like DMF or DMSO.

-

Add 1.2 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

If using EDC, an additive like N-hydroxysuccinimide (NHS) or HOBt can be included to improve efficiency and reduce side reactions.

-

Allow the activation to proceed for 15-30 minutes at room temperature.

-

-

Coupling to Amine:

-

Add the amine-containing molecule to the activated linker solution.

-

If using HATU, a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is typically added (2-3 equivalents).

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by an appropriate analytical method.

-

-

Purification:

-

Purify the conjugate using chromatography (e.g., reverse-phase HPLC) to remove coupling agents, byproducts, and unreacted starting materials.

-

References

- 1. precisepeg.com [precisepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CAS 2086689-04-3 | AxisPharm [axispharm.com]

- 4. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 5. Fluorescein - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifunctional PEG Linkers: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifunctional polyethylene (B3416737) glycol (PEG) linkers, detailing their key features, applications in bioconjugation and drug delivery, and the experimental protocols for their use.

Trifunctional PEG linkers are a versatile class of molecules that possess three distinct reactive functional groups, enabling the connection of multiple molecular entities. These linkers are pivotal in the development of advanced therapeutics, particularly in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) with dual payloads. Their unique architecture allows for precise control over the final conjugate's structure and function, leading to improved therapeutic efficacy and pharmacokinetics.

Core Features of Trifunctional PEG Linkers

Trifunctional PEG linkers are characterized by a central PEG core that imparts favorable physicochemical properties to the resulting conjugates. The key features include:

-

Multifunctionality: The defining feature is the presence of three reactive termini. This allows for the simultaneous or sequential attachment of different molecules, such as a targeting antibody and two distinct drug payloads, or a targeting moiety, a therapeutic agent, and an imaging agent.[1]

-

Enhanced Solubility and Biocompatibility: The polyethylene glycol backbone is hydrophilic, which significantly improves the aqueous solubility of hydrophobic drugs and reduces aggregation of the final conjugate.[2][3] PEG is also known for its low immunogenicity and toxicity, enhancing the biocompatibility of the conjugated molecule.[2][3]

-

Precise Control over Stoichiometry: The use of trifunctional linkers allows for the creation of conjugates with a well-defined drug-to-antibody ratio (DAR), particularly in dual-payload ADCs. This homogeneity is crucial for consistent efficacy and a predictable safety profile.[1][4]

-

Tunable Pharmacokinetics: The length of the PEG chain can be varied to modulate the pharmacokinetic properties of the conjugate. Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[2]

-

Versatile Chemistry: A wide range of functional groups can be incorporated into trifunctional PEG linkers, enabling a variety of conjugation chemistries. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for reacting with thiols, and alkynes or azides for click chemistry.[5][6]

Quantitative Data of Representative Trifunctional PEG Linkers

The following table summarizes the properties of some commercially available trifunctional PEG linkers, providing a basis for comparison and selection for specific applications.

| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |

| Azide-Amine-PEG-COOH | Azide | Amine | Carboxylic Acid | 2,000 | ~45 | CD Bioparticles |

| Azide-Amine-PEG-OH | Azide | Amine | Hydroxyl | 2,000 | ~45 | CD Bioparticles |

| 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | Amine | Azide | Azide | 683.8 | 5 | BroadPharm |

| α-NHS-ω-Alkynyl(Boc-Amino) PEG | NHS Ester | Alkyne | Boc-protected Amine | 10,000 | ~227 | Rapp Polymere |

| α-NHS-ω-Alkynyl(Fmoc-Amino) PEG | NHS Ester | Alkyne | Fmoc-protected Amine | 10,000 | ~227 | Rapp Polymere |

| Y-NHS-40K | NHS Ester | Methoxy | Methoxy | 40,000 | ~909 | JenKem Technology |

| Y-MAL-40K | Maleimide (B117702) | Methoxy | Methoxy | 40,000 | ~909 | JenKem Technology |

Experimental Protocols

General Protocol for Dual-Payload Antibody-Drug Conjugate (ADC) Synthesis using a Trifunctional PEG Linker

This protocol outlines a general workflow for the synthesis of an ADC carrying two different payloads, using a heterotrifunctional linker with maleimide, azide, and ketone functionalities.[1]

1. Materials and Reagents:

-

Monoclonal antibody (mAb) with engineered cysteine residue (e.g., THIOMAB)

-

Trifunctional PEG linker (e.g., Maleimide-PEG-Azide/Ketone)

-

Payload 1 with an alkyne functional group

-

Payload 2 with a hydroxylamine (B1172632) functional group

-

Reducing agent (e.g., TCEP)

-

Copper(I) catalyst (for click chemistry)

-

Aniline (B41778) (for oxime ligation)

-

Reaction buffers (e.g., PBS, pH 7.4)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

-

Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer)

2. Step-by-Step Methodology:

-

Antibody Reduction:

-

Dissolve the mAb in a suitable buffer.

-

Add a molar excess of the reducing agent (e.g., TCEP) to reduce the engineered disulfide bond and expose the free thiol group.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation of Trifunctional Linker to the Antibody:

-

Immediately after reduction, add the trifunctional PEG linker (dissolved in a compatible organic solvent like DMSO) to the antibody solution. The maleimide group of the linker will react with the free thiol on the antibody.

-

Incubate the reaction overnight at 4°C with gentle mixing.

-

The resulting antibody-linker conjugate is then purified to remove unreacted linker, typically by size-exclusion chromatography (SEC).

-

-

Conjugation of Payload 1 (Click Chemistry):

-

To the purified antibody-linker conjugate, add the alkyne-functionalized Payload 1.

-

Add the copper(I) catalyst to initiate the azide-alkyne cycloaddition (click chemistry) reaction.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Conjugation of Payload 2 (Oxime Ligation):

-

To the reaction mixture from the previous step, add the hydroxylamine-functionalized Payload 2.

-

Add aniline as a catalyst for the oxime ligation reaction between the ketone on the linker and the hydroxylamine on the payload.

-

Incubate the reaction for several hours to overnight at room temperature.

-

-

Purification of the Dual-Payload ADC:

-

The final dual-payload ADC is purified using Hydrophobic Interaction Chromatography (HIC). The increasing hydrophobicity with the addition of each payload allows for the separation of unconjugated antibody, single-payload ADCs, and the desired dual-payload ADC.[4]

-

Collect the fractions corresponding to the dual-payload ADC.

-

-

Characterization of the Final Conjugate:

-

UV-Vis Spectroscopy: Determine the antibody concentration and the average drug-to-antibody ratio (DAR).

-

Mass Spectrometry (MS): Confirm the molecular weight of the final conjugate and verify the attachment of both payloads.

-

Size-Exclusion Chromatography (SEC-HPLC): Assess the purity and aggregation of the final ADC product.[7]

-

Reversed-Phase HPLC (RP-HPLC): Can be used to further assess purity and heterogeneity.[7]

-

Visualizations: Experimental Workflows

The following diagrams illustrate common experimental workflows involving trifunctional PEG linkers.

References

- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. purepeg.com [purepeg.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 6. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bioorthogonal Labeling with Azide Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling utilizing azide (B81097) probes, a cornerstone of modern chemical biology. We will delve into the core principles of the key bioorthogonal reactions involving azides, present comparative quantitative data, offer detailed experimental protocols, and illustrate the underlying mechanisms and workflows through diagrams.

Introduction to Bioorthogonal Chemistry and the Azide Probe

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of mutually reactive functional groups that are abiotic in nature. The azide group (-N₃) has emerged as a premier bioorthogonal chemical reporter due to its small size, stability in physiological conditions, and lack of reactivity with endogenous functional groups.[3] This allows for the metabolic incorporation of azide-functionalized precursors into various biomolecules, including proteins, glycans, lipids, and nucleic acids.[1][2][3] Once incorporated, the azide handle can be selectively targeted with an exogenous probe molecule carrying a complementary reactive group, enabling visualization, purification, and functional analysis of the tagged biomolecule.[3][4]

The primary bioorthogonal reactions involving azides are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Each of these reactions possesses a unique set of characteristics, making them suitable for different biological applications.

Core Bioorthogonal Reactions Involving Azides

Staudinger Ligation

The Staudinger ligation was the first bioorthogonal reaction to be developed and involves the reaction of an azide with a triarylphosphine.[1][5][6] The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond.[5][7] A key advantage of the Staudinger ligation is that it is a metal-free process.[] However, it is limited by relatively slow reaction kinetics.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole.[9][10] This reaction exhibits exceptionally fast kinetics and high specificity.[9] The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst, which can be mitigated to some extent through the use of stabilizing ligands.[10][11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6] This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a metal catalyst.[6][] The release of ring strain provides the driving force for the reaction.[][14] Various generations of cyclooctynes have been synthesized, each with improved reaction kinetics and stability.[15] SPAAC is currently one of the most widely used bioorthogonal reactions for live-cell imaging and in vivo studies.[12][16]

Quantitative Data on Azide-Based Bioorthogonal Reactions

The efficiency of a bioorthogonal reaction is often evaluated by its second-order rate constant (k₂). A higher rate constant allows for effective labeling at lower, more biologically compatible concentrations of the probe.

Table 1: Comparison of Second-Order Rate Constants for Azide-Based Bioorthogonal Reactions

| Reaction | Reagent Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Staudinger Ligation | Azide + Phosphine | ~0.002 | Slow kinetics can limit its application.[1] |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Very fast, but requires a copper catalyst. |

| SPAAC | Azide + Cyclooctyne (OCT) | ~0.0024 | First generation cyclooctyne, similar rate to Staudinger ligation.[15] |

| SPAAC | Azide + DIBO/DBCO | 0.1 - 0.9 | Commonly used with good reactivity.[15] |

| SPAAC | Azide + BCN | 0.15 - 1.0 | Excellent kinetics and stability.[15] |

| SPAAC | Azide + BARAC | ~0.9 | One of the fastest cyclooctynes reported.[15] |

Table 2: Second-Order Rate Constants for Various Cyclooctyne Probes in SPAAC

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| Cyclooctyne | OCT | ~0.0024[15] |

| Monofluorinated Cyclooctyne | MOFO | ~0.045[15] |

| Difluorinated Cyclooctyne | DIFO | ~0.3[15] |

| Dibenzocyclooctyne | DIBO/DBCO | 0.1 - 0.9[15] |

| Bicyclo[6.1.0]nonyne | BCN | 0.15 - 1.0[15] |

| Azacyclooctyne | AZA | ~0.1[15] |

| Dibenzoazacyclooctyne | DIBAC | ~0.3[15] |

| Biarylazacyclooctynone | BARAC | ~0.9[15] |

Note: Rate constants are dependent on the specific azide, solvent, and temperature.

Experimental Protocols

General Protocol for Metabolic Labeling of Cellular Proteins with Azidohomoalanine (AHA)

This protocol describes the metabolic incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

Azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA)

-

Protease inhibitors

Procedure:

-

Culture mammalian cells to the desired confluency in complete medium.

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

-

Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).

-

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.

-

Wash the cells twice with cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Collect the cell lysate and clarify by centrifugation.

-

The resulting lysate containing AHA-labeled proteins is now ready for downstream bioorthogonal ligation with an alkyne-functionalized probe.

Protocol for Labeling AHA-tagged Proteins in Cell Lysate via CuAAC

This protocol outlines the procedure for labeling AHA-modified proteins in a cell lysate with an alkyne-functionalized fluorescent dye.

Materials:

-

Cell lysate containing AHA-labeled proteins

-

Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Urea

-

SDS-PAGE loading buffer

Procedure:

-

To 50 µg of AHA-labeled cell lysate, add the alkyne-fluorophore probe to a final concentration of 10-50 µM.

-

Prepare a fresh solution of the copper catalyst premix:

-

Add CuSO₄ to a final concentration of 1 mM.

-

Add THPTA to a final concentration of 5 mM.

-

-

Add the copper catalyst premix to the lysate/probe mixture.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.